2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile
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Overview
Description
2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK inhibitor, which is crucial in cell cycle regulation.
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2/cyclin A2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDK2/cyclin A2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent biological activities.
Uniqueness
2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This specificity contributes to its superior anticancer activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(3-aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-4-6-3-7(6)9-1-2-15-10(14-9)8(12)5-13-15/h1-2,5-7H,3,12H2 |
InChI Key |
FUCFGBHUCMXZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=NC3=C(C=NN3C=C2)N)C#N |
Origin of Product |
United States |
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